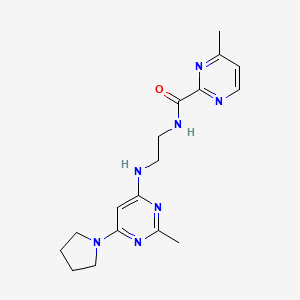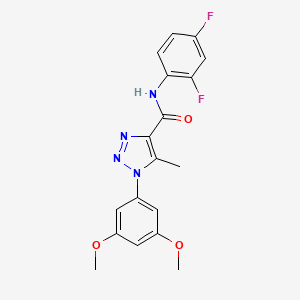
Fmoc-D-His(Clt)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Histidine(Chlorotrityl)-OH: is a derivative of the amino acid histidine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorotrityl (Clt) group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, and the chlorotrityl group is used to anchor the molecule to a solid support during synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Histidine(Chlorotrityl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-histidine is protected using the Fmoc group. This is achieved by reacting D-histidine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Attachment to Chlorotrityl Resin: The Fmoc-protected D-histidine is then attached to a chlorotrityl chloride resin. This is done by reacting the Fmoc-D-histidine with the resin in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of Fmoc-D-Histidine(Chlorotrityl)-OH follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids or peptides.
Cleavage from Resin: The chlorotrityl group can be cleaved using a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM), releasing the peptide from the resin.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimide-based reagents such as HBTU or DIC in the presence of a base like DIPEA.
Cleavage: TFA/DCM mixture.
Major Products:
Deprotection: Free amino group of D-histidine.
Coupling: Peptide chains.
Cleavage: Free peptides.
科学的研究の応用
Chemistry: Fmoc-D-Histidine(Chlorotrityl)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and small proteins for research and therapeutic purposes.
Biology: In biological research, peptides synthesized using Fmoc-D-Histidine(Chlorotrityl)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Peptides synthesized using this compound are used in the development of peptide-based drugs, including hormone analogs, enzyme inhibitors, and antimicrobial peptides.
Industry: In the pharmaceutical industry, Fmoc-D-Histidine(Chlorotrityl)-OH is used in the synthesis of peptide-based therapeutics and diagnostic agents.
作用機序
The primary function of Fmoc-D-Histidine(Chlorotrityl)-OH in peptide synthesis is to protect the amino group of histidine and anchor the molecule to a solid support. The Fmoc group prevents unwanted reactions at the amino group during peptide chain elongation. The chlorotrityl group provides a stable attachment to the resin, allowing for efficient synthesis and easy cleavage of the final peptide product.
類似化合物との比較
Fmoc-D-Histidine(Trityl)-OH: Similar to Fmoc-D-Histidine(Chlorotrityl)-OH but uses a trityl group instead of a chlorotrityl group.
Fmoc-D-Histidine(Trt)-OH: Another variant with a trityl protecting group.
Uniqueness: Fmoc-D-Histidine(Chlorotrityl)-OH is unique due to the presence of the chlorotrityl group, which provides a more stable attachment to the resin compared to the trityl group. This stability is particularly advantageous in solid-phase peptide synthesis, where harsh conditions are often used.
特性
IUPAC Name |
(2R)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGADBVEKBWUKO-DIPNUNPCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2896507.png)


![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)
![6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896513.png)


![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)

![Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2896524.png)



